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Introduction:

Sodium sarcosinate, also known as Sarkosyl, is an anionic surfactant widely employed in

molecular biology for the lysis of cells and the subsequent extraction of high-quality DNA from

various tissue samples. Its efficacy lies in its ability to disrupt cellular membranes and denature

proteins, thereby releasing nucleic acids into the lysate. This document provides detailed

application notes, experimental protocols, and quantitative data to guide researchers in

determining the optimal concentration of sodium sarcosinate for their specific tissue samples

and downstream applications.

Mechanism of Action:

Sodium sarcosinate is an amphipathic molecule, possessing both a hydrophilic head and a

hydrophobic tail.[1] This structure allows it to integrate into the lipid bilayers of cellular and

nuclear membranes. The hydrophobic tails interact with the lipid core of the membrane, while

the hydrophilic heads remain associated with the aqueous environment. This insertion disrupts

the membrane's integrity, leading to cell lysis. Furthermore, sodium sarcosinate is a strong
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denaturing agent for proteins, including DNases, which helps to protect the liberated DNA from

enzymatic degradation.[2]

Quantitative Data Summary
The optimal concentration of sodium sarcosinate can vary depending on the tissue type, the

presence of other detergents in the lysis buffer, and the specific protocol being followed. The

following table summarizes concentrations cited in various protocols.

Concentration (w/v)
Tissue/Sample
Type

Associated Lysis
Buffer Components

Reference/Notes

0.5%
Bacterial cell pellet

(inclusion bodies)

Tris, NaCl, DTT,

Arginine, Glycyl

glycine

Sufficient for

solubilizing protein

from inclusion bodies.

[3]

1%

General protein

extraction/fractionatio

n

Not specified

Used to separate

soluble and insoluble

protein fractions.[2]

1%
Neutral Comet Assay

Lysis Buffer

2.5 M NaCl, 100 mM

EDTA, 10 mM Tris

Base, 1% Triton X-100

Component of a high-

salt lysis buffer for

assessing DNA

damage.[4]

1%

Lysis Solution for

general DNA

extraction

5M Sodium chloride,

Disodium EDTA, Tris

base, Sodium

Hydroxide

A general-purpose

lysis solution with a

final pH of 10.[5]

5%

Coconut (Cocos

nucifera L.) leaf

tissues

CTAB, PVP

Used in a modified

CTAB method for

plants with high

polysaccharide and

polyphenol content.[6]
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Below are detailed protocols for DNA extraction from tissue using sodium sarcosinate. These

protocols are adapted from established methods and should be optimized for specific

experimental needs.

Protocol 1: Standard DNA Extraction from Animal Tissue
This protocol is a general method suitable for a variety of animal tissues.

Materials:

Tissue sample (up to 25 mg)

Lysis Buffer:

50 mM Tris-HCl (pH 8.0)

100 mM EDTA (pH 8.0)

100 mM NaCl

1% (w/v) Sodium Sarcosinate

Proteinase K (20 mg/mL stock)

RNase A (10 mg/mL stock)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Chloroform:Isoamyl Alcohol (24:1)

3 M Sodium Acetate (pH 5.2)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure:
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Tissue Homogenization: Place the fresh or frozen tissue sample in a 1.5 mL microcentrifuge

tube. If the tissue is large, mince it into smaller pieces on a clean, sterile surface.

Lysis:

Add 500 µL of Lysis Buffer to the tube.

Add 2.5 µL of Proteinase K (20 mg/mL stock) to a final concentration of 100 µg/mL.

Vortex briefly and incubate at 55°C for 1-3 hours, or overnight, with occasional mixing until

the tissue is completely lysed.

RNase Treatment:

Cool the lysate to room temperature.

Add 2.5 µL of RNase A (10 mg/mL stock) to a final concentration of 100 µg/mL.

Incubate at 37°C for 30 minutes.

Phenol-Chloroform Extraction:

Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol to the lysate.

Mix by inverting the tube for 2 minutes.

Centrifuge at 12,000 x g for 10 minutes at room temperature.

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

Chloroform Extraction:

Add an equal volume (500 µL) of chloroform:isoamyl alcohol.

Mix by inverting the tube for 2 minutes.

Centrifuge at 12,000 x g for 5 minutes at room temperature.

Transfer the upper aqueous phase to a new microcentrifuge tube.
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DNA Precipitation:

Add 1/10 volume (50 µL) of 3 M Sodium Acetate (pH 5.2).

Add 2-2.5 volumes (1-1.25 mL) of ice-cold 100% ethanol.

Mix gently by inversion until a white DNA precipitate becomes visible.

Incubate at -20°C for at least 1 hour.

Pelleting and Washing:

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

Carefully discard the supernatant.

Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Drying and Resuspension:

Carefully discard the supernatant.

Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the DNA pellet in 30-100 µL of TE buffer or nuclease-free water.

Incubate at 65°C for 10 minutes to aid in dissolution.

Protocol 2: Modified CTAB Method for Plant Tissue
This protocol is adapted for plant tissues, which often contain high levels of polysaccharides

and polyphenols that can interfere with DNA extraction.[6]

Materials:

Plant leaf tissue (0.5 g)
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Liquid Nitrogen

Extraction Buffer (pre-heated to 60°C):

100 mM Tris-HCl (pH 8.0)

20 mM EDTA (pH 8.0)

1.4 M NaCl

2% (w/v) CTAB (Cetyltrimethylammonium bromide)

1% (w/v) PVP (Polyvinylpyrrolidone)

5% (w/v) Sodium Sarcosinate solution (2 mL per sample)

Chloroform:Isoamyl Alcohol (24:1)

Isopropanol (ice-cold)

Wash Buffer: 76% Ethanol, 10 mM Ammonium Acetate

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure:

Tissue Grinding: Freeze the leaf tissue in liquid nitrogen and grind it to a fine powder using a

mortar and pestle.

Lysis:

Transfer the powdered tissue to a centrifuge tube.

Add 4 mL of pre-heated Extraction Buffer per gram of fresh tissue.

Add 2 mL of 5% N-lauroylsarcosine.[6]
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Mix by inversion.

Incubate at 60°C for 30 minutes with occasional gentle swirling.[6]

Chloroform Extraction:

Cool the mixture to room temperature.

Add an equal volume of chloroform:isoamyl alcohol.

Mix gently by inversion for 10 minutes.

Centrifuge at 10,000 x g for 15 minutes at room temperature.

Carefully transfer the upper aqueous phase to a new tube.

DNA Precipitation:

Add 0.6 volumes of ice-cold isopropanol.

Mix gently by inversion.

Incubate at -20°C for at least 30 minutes.

Pelleting and Washing:

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the DNA.

Discard the supernatant.

Wash the pellet with 1 mL of Wash Buffer.

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Repeat the wash with 70% ethanol.

Drying and Resuspension:

Discard the supernatant and air-dry the pellet.
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Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.

Visualizations

Tissue Sample

Homogenization/
Mincing

Cell Lysis
(Lysis Buffer with

Sodium Sarcosinate,
Proteinase K)

Incubation
(55-60°C)

Purification
(Phenol-Chloroform

Extraction)

DNA Precipitation
(Ethanol/Isopropanol)

Wash Pellet
(70% Ethanol)

Resuspend DNA
(TE Buffer/Water)

Pure DNA

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1. General workflow for DNA extraction from tissue using sodium sarcosinate.
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Figure 2. Mechanism of action of sodium sarcosinate in cell lysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b128030?utm_src=pdf-body-img
https://www.benchchem.com/product/b128030?utm_src=pdf-body
https://www.benchchem.com/product/b128030?utm_src=pdf-custom-synthesis
https://geneticeducation.co.in/what-is-the-role-of-detergents-in-dna-extraction/
https://www.researchgate.net/post/What_is_the_difference_between_SDS_and_sarkosyl
https://www.researchgate.net/post/What_is_the_minimum_percentage_of_sarkosyl_that_is_allowed_for_a_lysis_buffer_when_extracting_native_proteins_from_inclusion_bodies
https://www.researchgate.net/post/Neutral-Comet-Assay-Lysis-Buffer-25M-Salt-can-not-be-dissolved
https://www.aatbio.com/resources/buffer-preparations-and-recipes/lysis-stock-solution
https://medcraveonline.com/HIJ/HIJ-06-00236.pdf
https://www.benchchem.com/product/b128030#optimal-concentration-of-sodium-sarcosinate-for-dna-extraction-from-tissue
https://www.benchchem.com/product/b128030#optimal-concentration-of-sodium-sarcosinate-for-dna-extraction-from-tissue
https://www.benchchem.com/product/b128030#optimal-concentration-of-sodium-sarcosinate-for-dna-extraction-from-tissue
https://www.benchchem.com/product/b128030#optimal-concentration-of-sodium-sarcosinate-for-dna-extraction-from-tissue
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b128030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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